Dual 4-Amino and N1-Hydroxy Functionalization vs. Single-Substituted Analogs
4-Amino-1H-imidazol-1-ol (MW 99.09, C₃H₅N₃O) incorporates both the 4-amino group characteristic of kinase-targeting scaffolds and the N1-hydroxyl group associated with antiviral activity—a bifunctional configuration absent in all single-substituted comparators . In contrast, 4-aminoimidazole (MW 83.09, C₃H₅N₃) lacks the hydroxyl functionality [1]; 1-hydroxyimidazole (MW 84.08, C₃H₄N₂O) lacks the amino group ; and 2-aminoimidazole (MW 83.09, C₃H₅N₃) differs in both substitution position and the absence of hydroxyl character [2]. Class-level inference from the 4-aminoimidazole literature indicates that 4-aminoimidazole-based inhibitors achieve cdk5/p25 inhibition with enzyme IC₅₀ values in the nanomolar range [3], while class-level inference from 1-hydroxyimidazole literature demonstrates that ethyl 1-hydroxy-4-methyl-2-[4-nitrophenyl]-1H-imidazole-5-carboxylate exhibits antiviral activity against vaccinia virus with IC₅₀ = 0.45 μM and selectivity index = 102 .
| Evidence Dimension | Functional group composition and molecular weight |
|---|---|
| Target Compound Data | MW 99.09 g/mol; contains 4-NH₂ and N1-OH groups; C₃H₅N₃O |
| Comparator Or Baseline | 4-Aminoimidazole (MW 83.09, C₃H₅N₃, no N1-OH); 1-Hydroxyimidazole (MW 84.08, C₃H₄N₂O, no 4-NH₂); 2-Aminoimidazole (MW 83.09, C₃H₅N₃, 2-NH₂ instead of 4-NH₂) |
| Quantified Difference | MW increase of 15-16 g/mol vs. non-hydroxylated analogs; presence of dual pharmacophoric elements |
| Conditions | Structural comparison based on commercial catalog specifications and literature synthesis methods |
Why This Matters
Procurement decisions for scaffold-hopping or pharmacophore hybridization campaigns require compounds that combine multiple functional elements in a single synthetic intermediate, reducing step count and enabling divergent synthetic pathways unavailable with mono-substituted analogs.
- [1] DrugFuture. 4-Aminoimidazole. CAS 4919-03-3. C₃H₅N₃, MW 83.09. View Source
- [2] BOC Sciences. 2-Aminoimidazole. CAS 7720-39-0. C₃H₅N₃, MW 83.09. View Source
- [3] Helal, C.J., et al. (2009). Potent and cellularly active 4-aminoimidazole inhibitors of cdk5/p25. Bioorganic & Medicinal Chemistry Letters, 19, 5703-5707. View Source
